2-(Bromomethyl)-3-((trifluoromethyl)thio)pyridine
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Overview
Description
2-(Bromomethyl)-3-((trifluoromethyl)thio)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl and trifluoromethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-((trifluoromethyl)thio)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Radical Reactions: The trifluoromethylthio group can participate in radical reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-(Bromomethyl)-3-((trifluoromethyl)thio)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-((trifluoromethyl)thio)pyridine involves its interaction with specific molecular targets and pathways. The bromomethyl and trifluoromethylthio groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
Uniqueness
2-(Bromomethyl)-3-((trifluoromethyl)thio)pyridine is unique due to the presence of both bromomethyl and trifluoromethylthio groups on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H5BrF3NS |
---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
2-(bromomethyl)-3-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C7H5BrF3NS/c8-4-5-6(2-1-3-12-5)13-7(9,10)11/h1-3H,4H2 |
InChI Key |
SQNYXFNZDZIYDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)SC(F)(F)F |
Origin of Product |
United States |
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